molecular formula C7H12O2 B093543 2,2-Dimethyl-3-pentenoic acid CAS No. 16642-52-7

2,2-Dimethyl-3-pentenoic acid

Cat. No.: B093543
CAS No.: 16642-52-7
M. Wt: 128.17 g/mol
InChI Key: WMAWBFFTFBALHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-pentenoic acid is an organic compound with the molecular formula C7H12O2. It is a type of pentenoic acid, characterized by the presence of a double bond within its carbon chain and two methyl groups attached to the second carbon atom. This compound is also known by its IUPAC name, this compound .

Preparation Methods

The synthesis of 2,2-Dimethyl-3-pentenoic acid can be achieved through various synthetic routes. One common method involves the esterification of 2,2-dimethyl-4-pentenoic acid using acid catalysts . Another approach includes the use of orthophosphate and sodium methoxide as catalysts at different stages of the reaction to improve the yield and reduce byproducts . Industrial production methods often optimize these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2,2-Dimethyl-3-pentenoic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

2,2-Dimethyl-3-pentenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-pentenoic acid involves its interaction with molecular targets and pathways within biological systems. The double bond and carboxylic acid group allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

2,2-Dimethyl-3-pentenoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

16642-52-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2,2-dimethylpent-3-enoic acid

InChI

InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4-5H,1-3H3,(H,8,9)

InChI Key

WMAWBFFTFBALHM-UHFFFAOYSA-N

SMILES

CC=CC(C)(C)C(=O)O

Canonical SMILES

CC=CC(C)(C)C(=O)O

Synonyms

2,2-Dimethyl-3-pentenoic acid

Origin of Product

United States

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